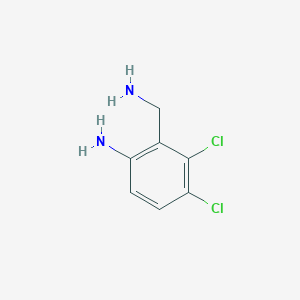

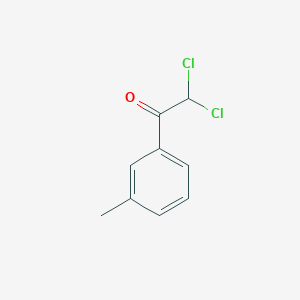

2,2-Dichloro-1-(3-methylphenyl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,2-Dichloro-1-(3-methylphenyl)ethan-1-one, also known as diclofenac or DCF, is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation in humans and animals. DCF is widely used due to its efficacy, safety, and low cost. However, there is growing concern about its environmental impact and toxicity to non-target organisms.

Mécanisme D'action

Although the mechanism of action of DCF is well-established, there is still much to learn about its effects on other pathways and signaling molecules. Further research is needed to identify new targets and to develop more selective inhibitors of COX-2.

3. Drug delivery: DCF is currently available in oral, topical, and injectable formulations. However, there is a need for more efficient and targeted drug delivery systems that can reduce the risk of adverse effects and improve efficacy.

4. Combination therapy: DCF is often used in combination with other drugs such as opioids, muscle relaxants, and antidepressants. Further research is needed to determine the optimal combinations and dosages for different conditions.

Conclusion

DCF is a widely used NSAID with well-established anti-inflammatory, analgesic, and antipyretic properties. However, its environmental impact and potential toxicity to non-target organisms are a growing concern. Further research is needed to address these issues and to identify new targets and drug delivery systems that can improve efficacy and reduce adverse effects.

Effets Biochimiques Et Physiologiques

DCF has been shown to reduce pain, swelling, and stiffness in patients with inflammatory conditions. It also has antipyretic effects, reducing fever by lowering the production of prostaglandins in the hypothalamus. However, DCF can cause adverse effects such as gastrointestinal ulceration, bleeding, and renal toxicity, especially in high doses or prolonged use.

Avantages Et Limitations Des Expériences En Laboratoire

DCF is widely used in laboratory experiments due to its availability, low cost, and well-established pharmacological properties. However, DCF can interfere with certain assays such as COX activity assays, as it inhibits COX-2 activity. Therefore, it is important to use appropriate controls and to interpret the results carefully.

Orientations Futures

There are several areas of research that could benefit from further investigation of DCF. These include:

1. Environmental impact: There is growing concern about the presence of DCF in the environment and its potential impact on non-target organisms. Further research is needed to determine the extent of contamination, the effects on ecosystems, and the development of alternative methods for the disposal of DCF.

2.

Méthodes De Synthèse

DCF can be synthesized by reacting 2,2-dichloroacetyl chloride with 3-methylphenylacetic acid in the presence of a base such as triethylamine. The reaction yields DCF as a white crystalline solid with a melting point of 165-167°C.

Applications De Recherche Scientifique

DCF has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects in humans and animals. It is commonly used to treat pain and inflammation associated with osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and other inflammatory conditions. DCF has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit tumor growth and induce apoptosis in cancer cells.

Propriétés

Numéro CAS |

144660-10-6 |

|---|---|

Nom du produit |

2,2-Dichloro-1-(3-methylphenyl)ethan-1-one |

Formule moléculaire |

C9H8Cl2O |

Poids moléculaire |

203.06 g/mol |

Nom IUPAC |

2,2-dichloro-1-(3-methylphenyl)ethanone |

InChI |

InChI=1S/C9H8Cl2O/c1-6-3-2-4-7(5-6)8(12)9(10)11/h2-5,9H,1H3 |

Clé InChI |

MMUFMKUJAQRNCI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(=O)C(Cl)Cl |

SMILES canonique |

CC1=CC(=CC=C1)C(=O)C(Cl)Cl |

Synonymes |

Ethanone, 2,2-dichloro-1-(3-methylphenyl)- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-4,5-dimethoxybenzamide](/img/structure/B129278.png)